3-(4-Chlorophenyl)sulfanyl-1-(4-methylpiperazin-1-yl)propan-1-one
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Description
3-(4-Chlorophenyl)sulfanyl-1-(4-methylpiperazin-1-yl)propan-1-one is an organic compound that features a chlorophenyl group, a sulfanyl linkage, and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-chlorothiophenol with 1-(4-methylpiperazin-1-yl)propan-1-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-methylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-16-7-9-17(10-8-16)14(18)6-11-19-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYQBEHBKXVKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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